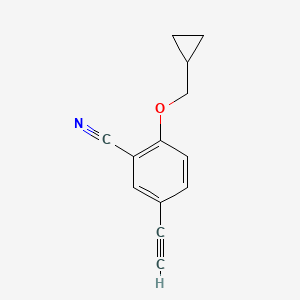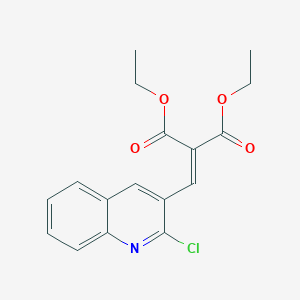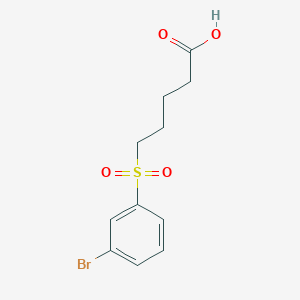
5-(3-Bromobenzenesulfonyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromobenzenesulfonyl)pentanoic acid is an organic compound characterized by the presence of a bromobenzene sulfonyl group attached to a pentanoic acid chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzenesulfonyl)pentanoic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with pentanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl ester intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Bromobenzenesulfonyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromobenzenesulfonyl)pentanoic acid is used in various scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(3-Bromobenzenesulfonyl)pentanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bromine atom in the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Phenylselanyl)pentanoic acid
- 5-(Benzylselanyl)pentanoic acid
Comparison
5-(3-Bromobenzenesulfonyl)pentanoic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds like 5-(Phenylselanyl)pentanoic acid and 5-(Benzylselanyl)pentanoic acid, it exhibits different reactivity towards oxidants and nucleophiles, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H13BrO4S |
|---|---|
Molekulargewicht |
321.19 g/mol |
IUPAC-Name |
5-(3-bromophenyl)sulfonylpentanoic acid |
InChI |
InChI=1S/C11H13BrO4S/c12-9-4-3-5-10(8-9)17(15,16)7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2,(H,13,14) |
InChI-Schlüssel |
WVQBEERCPZTWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


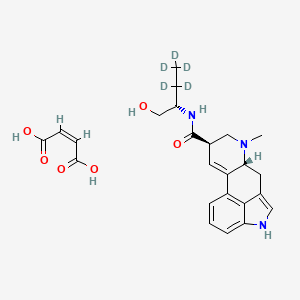
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)

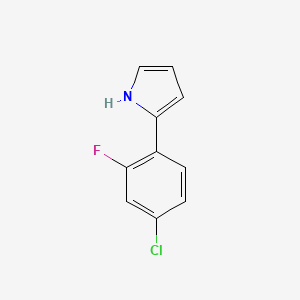
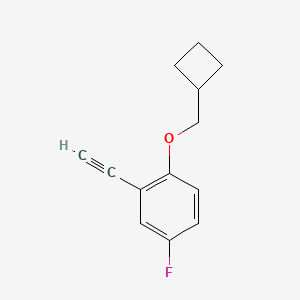


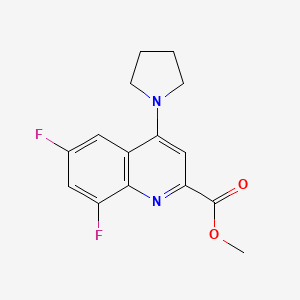
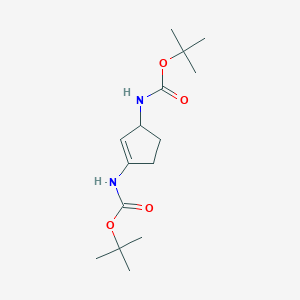

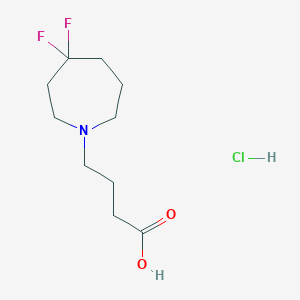
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
